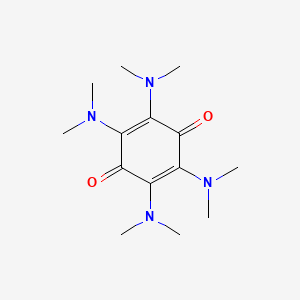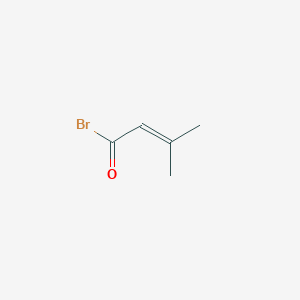
2-Butenoyl bromide, 3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenoyl bromide, 3-methyl- is an organic compound with the molecular formula C5H7BrO. It is a derivative of butenoic acid, where the bromine atom is attached to the carbonyl carbon, and a methyl group is attached to the third carbon of the butenoic chain. This compound is known for its reactivity and is used in various organic synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butenoyl bromide, 3-methyl- can be synthesized through the bromination of 3-methyl-2-butenoyl chloride. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the carbonyl carbon.
Industrial Production Methods
In an industrial setting, the production of 2-butenoyl bromide, 3-methyl- involves the large-scale bromination of 3-methyl-2-butenoyl chloride using bromine gas. The process is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The product is then purified through distillation or recrystallization to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenoyl bromide, 3-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Addition Reactions: The double bond in the butenoyl chain can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or alcohols (ROH) are commonly used.
Electrophilic Addition: Reagents such as bromine (Br2), hydrogen bromide (HBr), or sulfuric acid (H2SO4) are used.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are used.
Major Products
Substitution: Products include alcohols, amines, or ethers.
Addition: Products include dibromo compounds or haloalkanes.
Elimination: Products include alkenes or alkynes.
Wissenschaftliche Forschungsanwendungen
2-Butenoyl bromide, 3-methyl- is used in various scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Research: It is used in the study of enzyme mechanisms and protein modifications.
Wirkmechanismus
The mechanism of action of 2-butenoyl bromide, 3-methyl- involves its reactivity as an electrophile. The bromine atom attached to the carbonyl carbon makes the compound highly reactive towards nucleophiles. The compound can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biological molecules, leading to modifications in their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butenoyl chloride, 3-methyl-: Similar structure but with a chlorine atom instead of bromine.
2-Butenoyl fluoride, 3-methyl-: Similar structure but with a fluorine atom instead of bromine.
2-Butenoyl iodide, 3-methyl-: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-Butenoyl bromide, 3-methyl- is unique due to its specific reactivity profile. The bromine atom provides a balance between reactivity and stability, making it suitable for various synthetic applications. Compared to its chloride, fluoride, and iodide counterparts, the bromide derivative offers a distinct combination of reactivity and ease of handling in laboratory and industrial settings.
Eigenschaften
CAS-Nummer |
10606-43-6 |
|---|---|
Molekularformel |
C5H7BrO |
Molekulargewicht |
163.01 g/mol |
IUPAC-Name |
3-methylbut-2-enoyl bromide |
InChI |
InChI=1S/C5H7BrO/c1-4(2)3-5(6)7/h3H,1-2H3 |
InChI-Schlüssel |
FUMUHWGRMISCAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


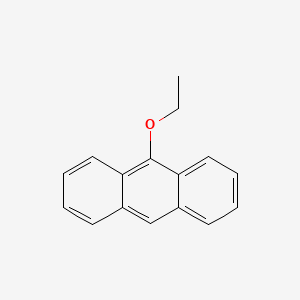
![3-(Methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B14722777.png)

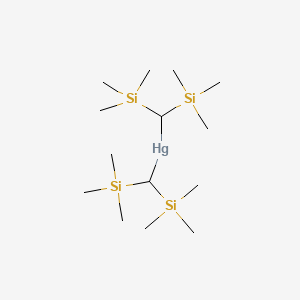
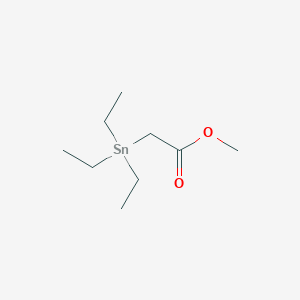
![1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl-](/img/structure/B14722830.png)
![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)
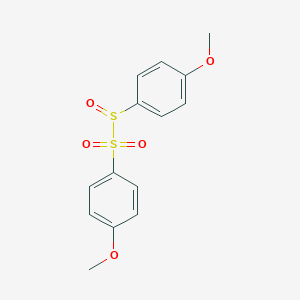
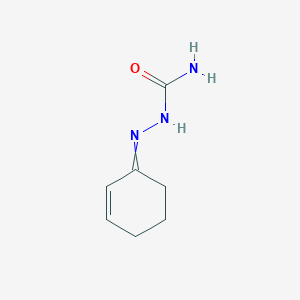

![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)

